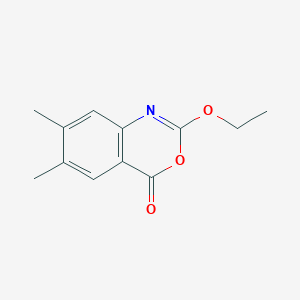
4h-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is a heterocyclic compound that belongs to the benzoxazinone family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction can be carried out under mild conditions, often at room temperature, and can be facilitated by microwave irradiation to improve yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method is efficient and yields high purity products with minimal energy consumption and simplified workup procedures .
化学反应分析
Types of Reactions
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nitrogen nucleophiles such as ethanolamine and aromatic amines to form quinazolinone derivatives.
Oxidation and reduction: Can be oxidized or reduced under specific conditions to yield different products.
Cyclization: Forms heterocyclic compounds through cyclodehydration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. Reaction conditions often involve mild temperatures and the use of solvents like ethanol .
Major Products
Major products formed from these reactions include various quinazolinone derivatives, which have shown potential as antimicrobial agents and enzyme inhibitors .
科学研究应用
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: Used in the synthesis of antimicrobial and anti-inflammatory agents.
Biology: Acts as an enzyme inhibitor, particularly for proteases like human leukocyte elastase.
Agriculture: Employed as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it inactivates chymotrypsin by forming a stable complex with the enzyme, thereby inhibiting its activity . This inactivation is stoichiometric and proceeds with high rate constants .
相似化合物的比较
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but differs in the substitution pattern, leading to different reactivity and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one: Known for its high reactivity and use as an enzyme inhibitor.
Uniqueness
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of quinazolinone derivatives with potential antimicrobial activity .
生物活性
4H-3,1-Benzoxazin-4-one, 2-ethoxy-6,7-dimethyl- is a heterocyclic compound that belongs to the benzoxazinone family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agricultural applications. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
The molecular formula of 4H-3,1-Benzoxazin-4-one, 2-ethoxy-6,7-dimethyl- is C12H13NO3, with a molecular weight of 219.24 g/mol. The compound features a unique substitution pattern that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-ethoxy-6,7-dimethyl-3,1-benzoxazin-4-one |
| InChI Key | GXRCXLLUOWNDRA-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of 4H-3,1-benzoxazin-4-one exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study utilizing disc diffusion methods demonstrated that various synthesized derivatives showed promising results against common pathogens, suggesting potential for therapeutic applications in treating infections .
Enzyme Inhibition
One of the most notable biological activities of this compound is its ability to inhibit serine proteases, particularly human leukocyte elastase (HLE). HLE plays a crucial role in inflammatory processes and tissue remodeling. Inhibition studies have shown that 4H-3,1-benzoxazin-4-one can form stable complexes with HLE, effectively reducing its activity and potentially mitigating inflammation-related conditions .
Mechanism of Action:
The mechanism by which this compound inhibits HLE involves the formation of a stable enzyme-inhibitor complex. This interaction prevents the enzyme from hydrolyzing elastin and other substrates, thereby reducing tissue damage during inflammatory responses .
Hypocholesterolemic Effects
Some studies have reported hypocholesterolemic effects associated with the administration of benzoxazinone derivatives. These compounds may influence lipid metabolism pathways, although further research is needed to elucidate the exact mechanisms involved .
Study on Antimicrobial Activity
A recent study synthesized several derivatives of 4H-3,1-benzoxazin-4-one and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli). This suggests that these compounds could serve as lead compounds for developing new antimicrobial agents .
In Vivo Studies on Elastase Inhibition
In vivo studies have demonstrated the efficacy of 4H-3,1-benzoxazin-4-one in models of lung inflammation. Administration via inhalation routes showed retention in lung tissue and significant inhibition of elastase activity over time. This supports its potential use in treating pulmonary diseases characterized by excessive elastase activity .
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-ethoxy-6,7-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12-13-10-6-8(3)7(2)5-9(10)11(14)16-12/h5-6H,4H2,1-3H3 |
InChI 键 |
GXRCXLLUOWNDRA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC2=C(C=C(C(=C2)C)C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















